methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Catalog No.
S884794
CAS No.
114449-12-6
M.F
C43H54O22
M. Wt
922.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,...

CAS Number

114449-12-6

Product Name

methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

IUPAC Name

methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Molecular Formula

C43H54O22

Molecular Weight

922.9 g/mol

InChI

InChI=1S/C43H54O22/c1-5-20-21(22(39(54)57-4)14-60-40(20)64-41-35(52)33(50)31(48)28(13-44)62-41)12-30(47)58-16-29-32(49)34(51)36(53)42(63-29)65-43-17-61-37(18-6-8-24(45)26(10-18)55-2)23(43)15-59-38(43)19-7-9-25(46)27(11-19)56-3/h5-11,14,21,23,28-29,31-38,40-42,44-46,48-53H,12-13,15-17H2,1-4H3/b20-5+/t21-,23+,28+,29+,31+,32+,33-,34-,35+,36+,37+,38+,40-,41-,42-,43+/m1/s1

InChI Key

URBPIXMUXQEKHZ-AHVCFWKNSA-N

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OC45COC(C4COC5C6=CC(=C(C=C6)O)OC)C7=CC(=C(C=C7)O)OC)O)O)O

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OC45COC(C4COC5C6=CC(=C(C=C6)O)OC)C7=CC(=C(C=C7)O)OC)O)O)O

Isomeric SMILES

C/C=C/1\[C@H](C(=CO[C@@H]1O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)O[C@@]45CO[C@H]([C@@H]4CO[C@H]5C6=CC(=C(C=C6)O)OC)C7=CC(=C(C=C7)O)OC)O)O)O

Molecular Structure Analysis

Sambacolignoside has a complex molecular structure with the chemical formula C₄₃H₅₄O₂₂ []. It consists of two phenylpropane units linked together by a γ-butene bridge, forming a lignan core. Additionally, a glucose moiety (sugar unit) is attached to the structure through a glycosidic linkage [].

Here are some key features of the structure:

  • Lignan core: The presence of the lignan core suggests potential antioxidant and anti-inflammatory properties, as observed in other lignans [].
  • Glucose moiety: The attachment of the glucose unit might influence the solubility and bioavailability of the compound [].
Note

In-depth analysis of the 3D structure and its potential binding sites would require further computational or crystallographic studies.


Chemical Reactions Analysis

  • Natural occurrence: Sambacolignoside is likely biosynthesized in Jasminum sambac plants through a series of enzymatic reactions involving the phenylpropanoid pathway [].
  • Decomposition: As with most organic molecules, Sambacolignoside is likely to decompose under extreme temperatures or harsh chemical conditions. The specific products and reaction pathways would depend on the decomposition process.

Sambacolignoside is a natural compound found in the leaves of the Elderberry (Sambucus nigra L.) plant []. It belongs to a class of chemical compounds known as flavonoids, which are well-known for their antioxidant and anti-inflammatory properties []. Recent scientific research has begun to explore the potential health benefits of Sambacolignoside, with some promising results.

Antioxidant Activity

One of the most studied properties of Sambacolignoside is its antioxidant activity. Antioxidants are compounds that help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can damage cells and contribute to the development of chronic diseases such as cancer, heart disease, and Alzheimer's disease []. Studies have shown that Sambacolignoside can effectively scavenge free radicals and protect cells from oxidative stress [, ].

Anti-inflammatory Activity

Inflammation is a natural process of the body's immune system in response to injury or infection. However, chronic inflammation can contribute to a variety of health problems. Some scientific research suggests that Sambacolignoside may have anti-inflammatory properties. Studies have shown that Sambacolignoside can inhibit the production of inflammatory mediators, such as cytokines and inflammatory enzymes [, ].

Other Potential Health Benefits

In addition to its antioxidant and anti-inflammatory properties, Sambacolignoside is also being investigated for its potential effects on other health conditions. For example, some studies suggest that Sambacolignoside may help to improve blood sugar control [] and protect against liver damage. However, more research is needed to confirm these findings.

XLogP3

-2.2

Dates

Modify: 2024-04-14

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